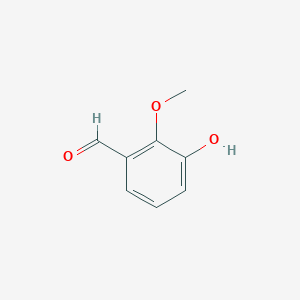

![molecular formula C11H11N5 B043366 2-アミノ-1-メチル-6-フェニルイミダゾ[4,5-b]ピリジン CAS No. 122457-31-2](/img/structure/B43366.png)

2-アミノ-1-メチル-6-フェニルイミダゾ[4,5-b]ピリジン

説明

2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline, also known as 2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline, is a useful research compound. Its molecular formula is C11H11N5 and its molecular weight is 216.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

食品安全分析

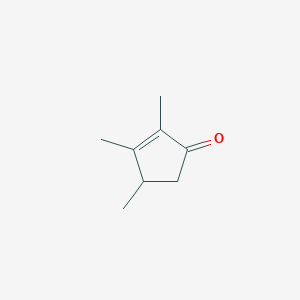

2-アミノ-1-メチル-6-フェニルイミダゾ[4,5-b]ピリジンは、食品安全の分析に使用されます。 これは、調理された食品サンプル中で形成される複素環式芳香族アミンです . 食品サンプル中の2-アミノ-1-メチル-6-フェニルイミダゾ[4,5-b]ピリジンの定量のための電気化学的方法が記載されています . この方法は、Nafionマトリックス中に銀ナノ粒子で修飾されたスクリーン印刷されたカーボンナノファイバー電極を使用しています .

複素環式芳香族アミン (HAA) の検出

2-アミノ-1-メチル-6-フェニルイミダゾ[4,5-b]ピリジンは、複素環式芳香族アミン (HAA) のグループに属し、タンパク質を含む食品、特に肉や魚の調理中に形成されます . HAAの形成は、食品の種類と調理の程度に大きく依存します .

電気化学アッセイ開発

この化合物は、電気化学アッセイの開発に使用されます。 差動パルスボルタンメトリーを使用して、2-アミノ-1-メチル-6-フェニルイミダゾ[4,5-b]ピリジンの定量化のための特定のアッセイが開発されました .

線量測定研究

2-アミノ-1-メチル-6-フェニルイミダゾ[4,5-b]ピリジンは、線量測定研究で使用されてきました。 放射性標識された2-アミノ-1-メチル-6-フェニルイミダゾ[4,5-b]ピリジンのマウスヘモグロビンへの共有結合は、in vitroおよびin vivoの両方で調べられました . この研究は、この発がん物質の将来の人間における線量測定に対する影響を与えます .

抗遺伝毒性研究

抗遺伝毒性研究では、2-アミノ-1-メチル-6-フェニルイミダゾ[4,5-b]ピリジンは、クロロフィルaおよびbと組み合わせて使用されてきました . これらの研究は、これらの化合物が第3齢幼虫に与える影響を調査しています<a aria-label="3: 抗遺伝毒性研究では、2-アミノ-1-メチル-6-フェニルイミダゾ[4,5-b]ピリジンは、クロロフィルaおよびbと組み合わせて使用されてきました3"

作用機序

Target of Action

MeIQx-d3, also known as 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-d3 or 2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline, is a heterocyclic amine (HAs) compound . Its primary target is hemoglobin , a protein in red blood cells that carries oxygen .

Mode of Action

MeIQx-d3 binds covalently to hemoglobin . This binding is facilitated by the activation of MeIQx-d3 into metabolites by microsomes . The covalent binding of MeIQx-d3 to hemoglobin is a key step in its mode of action .

Biochemical Pathways

The bioactivation of MeIQx-d3 involves two main steps: N-hydroxylation and O-acetylation . N-hydroxylation is catalyzed by cytochrome P450 enzymes, while O-acetylation is catalyzed by N-acetyltransferase 2 (NAT2) . These reactions lead to the formation of a reactive metabolite that can bind to DNA .

Pharmacokinetics

The pharmacokinetics of MeIQx-d3 is influenced by its deuterium labeling . Deuterium, a stable isotope of hydrogen, has been incorporated into drug molecules as tracers for quantitation during the drug development process . Deuteration can affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The result of MeIQx-d3’s action is the induction of liver tumors . This is due to its mutagenic properties . The covalent binding of MeIQx-d3 to hemoglobin and its subsequent activation into metabolites that can bind to DNA contribute to its mutagenicity .

Action Environment

The action of MeIQx-d3 can be influenced by environmental factors such as diet. MeIQx-d3 is a dietary aromatic amine, found in cooked food . Therefore, the amount of MeIQx-d3 ingested through diet can influence its action, efficacy, and stability.

生化学分析

Biochemical Properties

The compound 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-d3 interacts with various enzymes and proteins. Bioactivation of this compound includes N-hydroxylation catalyzed by cytochrome P450s followed by O-acetylation catalyzed by N-acetyltransferase 2 (NAT2) .

Cellular Effects

The effects of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-d3 on cells are significant. It is a mutagenic compound that induces liver tumors

Molecular Mechanism

The molecular mechanism of action of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-d3 involves its bioactivation which includes N-hydroxylation catalyzed by cytochrome P450s followed by O-acetylation catalyzed by N-acetyltransferase 2 (NAT2) . This leads to the formation of a metabolite that reacts with DNA to form adducts .

Temporal Effects in Laboratory Settings

It is known that it is a potent and abundant mutagen

Dosage Effects in Animal Models

The effects of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-d3 vary with different dosages in animal models. It is known to induce tumor formation in rats

Metabolic Pathways

The metabolic pathways of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-d3 involve N-hydroxylation catalyzed by cytochrome P450s followed by O-acetylation catalyzed by N-acetyltransferase 2 (NAT2)

特性

IUPAC Name |

8-methyl-3-(trideuteriomethyl)imidazo[4,5-f]quinoxalin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5/c1-6-5-13-7-3-4-8-10(9(7)14-6)15-11(12)16(8)2/h3-5H,1-2H3,(H2,12,15)/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCCCQNKIYNAKB-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2=C(C3=NC(=CN=C3C=C2)C)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60425997 | |

| Record name | 8-Methyl-3-(~2~H_3_)methyl-3H-imidazo[4,5-f]quinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60425997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122457-31-2 | |

| Record name | 8-Methyl-3-(~2~H_3_)methyl-3H-imidazo[4,5-f]quinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60425997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

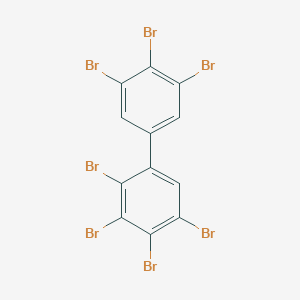

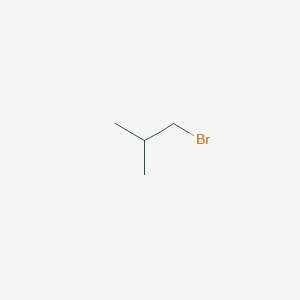

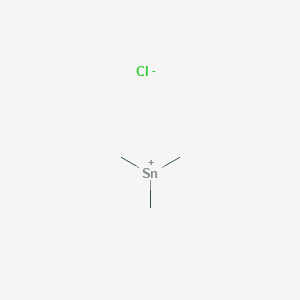

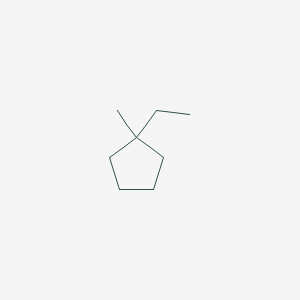

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。